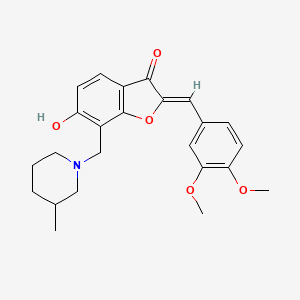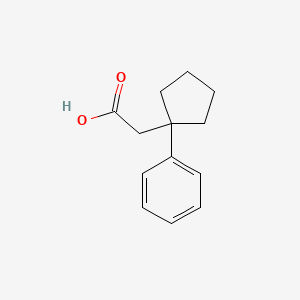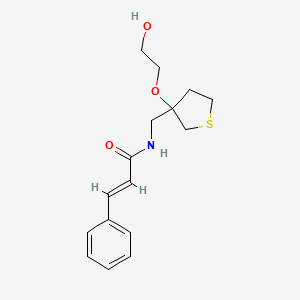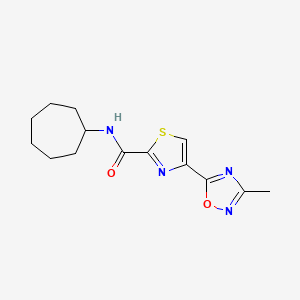
N-(3-methoxyphenyl)phenazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-methoxyphenyl)phenazine-1-carboxamide” is a derivative of phenazine-1-carboxamide (PCN), a nitrogen-containing heterocyclic compound . PCN is strongly antagonistic to fungal phytopathogens . It has been the subject of research due to its high biocontrol activity, leading to efforts in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .
Synthesis Analysis
The biosynthesis of PCN employs non-toxic chemicals and potentially yields high results in environmentally-friendly settings . A biocontrol bacterium with antagonistic activity towards fungal plant pathogens, known as strain HT66, was isolated from the rice rhizosphere . This strain was identified as Pseudomonas chlororaphis . The secondary metabolite produced by this strain was identified as PCN through mass spectrometry, and 1H, 13C nuclear magnetic resonance spectrum .
Chemical Reactions Analysis
The yield of PCN by the wild-type strain HT66 was 424.87 mg/L at 24 h . The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, suggesting that psrA and rpeA are PCN biosynthesis repressors .
Physical and Chemical Properties Analysis
Phenazines, including PCN, are nitrogen-containing heterocyclic pigments . They exhibit broad-spectrum antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic potentialities in various niches .
科学的研究の応用
Antitumor Activity
N-(3-methoxyphenyl)phenazine-1-carboxamide derivatives have been explored for their antitumor potential. Rewcastle, Denny, and Baguley (1987) reported on substituted N-[2-(dimethylamino)ethyl]phenazine-1-carboxamides, synthesized and evaluated against various cancer models. One derivative exhibited high activity against Lewis lung carcinoma in mice, comparable to the best DNA-intercalating agents known, suggesting significant potential as antitumor drugs (G. Rewcastle, W. Denny, & B. Baguley, 1987).
Biosynthetic Pathway and Antimicrobial Activity
Phenazine derivatives are known for their broad-spectrum antibacterial activities. Wan, Liu, Xian, and Huang (2022) reported on the heterologous expression of enzymes in Pseudomonas chlororaphis H18, leading to the production of four phenazines, including 1-methoxyphenazine, which exhibited excellent antimicrobial activities. This study not only highlights the biosynthetic pathway of these derivatives but also suggests their potential application in combating microbial infections (Yupeng Wan, Hongchen Liu, Mo Xian, & Wei Huang, 2022).
Synthesis and Bioactivity
The synthesis of novel diamide derivatives containing a phenazine-1-carboxamide scaffold has demonstrated promising in vitro fungicidal activities, along with selective herbicidal activities. Zhu, Zhang, Yu, Xu, Yang, Du, Wu, and Li (2019) designed and synthesized a series of these derivatives, finding that some compounds exhibited significant inhibition activities against various plant pathogens and weeds, pointing to their potential use in agricultural applications (Xiang Zhu, Min Zhang, Linhua Yu, Zhihong Xu, Dan Yang, Xiaoying Du, Qinglai Wu, & Jun-kai Li, 2019).
Environmental and Physiological Roles
Phenazine compounds, including those related to this compound, play significant roles beyond their antimicrobial and antitumor activities. For instance, phenazines have been implicated in iron acquisition and environmental redox reactions, contributing to the physiological functions of bacteria in various ecosystems. Studies by Wang and Newman (2008) have characterized the redox reactions of phenazines with ferric (hydr)oxides and molecular oxygen, shedding light on their ecological significance and potential applications in environmental biotechnology (Yun Wang & D. Newman, 2008).
作用機序
- NNPCN interacts with these targets, affecting their function and ultimately inhibiting R. solani growth .
- These interactions disrupt cellular processes, leading to growth inhibition and structural damage in R. solani .
- NNPCN affects several metabolic pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-methoxyphenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-25-14-7-4-6-13(12-14)21-20(24)15-8-5-11-18-19(15)23-17-10-3-2-9-16(17)22-18/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSFKBSDGVIMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896361.png)
![1-Oxaspiro[4.6]undecan-2-ylmethanol](/img/structure/B2896362.png)
![(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2896364.png)
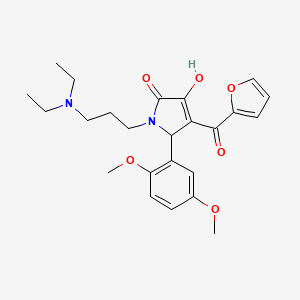
![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B2896367.png)
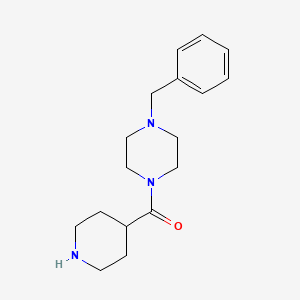
![2-(3-(4-fluorophenoxy)propyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2896369.png)
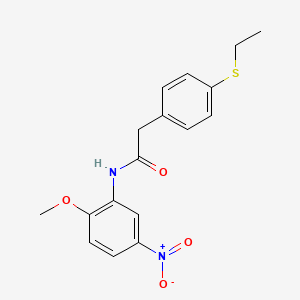
![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2896372.png)
